

2-Bromo-2'-acetonaphthone chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-2'-acetonaphthone**

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An In-depth Technical Guide to the Chemical Properties and Applications of **2-Bromo-2'-acetonaphthone**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Bromo-2'-acetonaphthone**, a versatile bifunctional reagent. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and applications of this important intermediate, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Importance of an α -Haloketone

2-Bromo-2'-acetonaphthone (also known as bromomethyl 2-naphthyl ketone) is an aromatic α -haloketone featuring a naphthalene core. Its chemical architecture, which combines a reactive carbonyl group and a highly labile α -bromine atom, makes it a valuable intermediate in a multitude of organic transformations.^{[1][2]} The bromine atom serves as an excellent leaving group, rendering the adjacent α -carbon a potent electrophilic site for nucleophilic substitution. ^[1] Simultaneously, the carbonyl group can participate in a range of condensation and addition reactions. This dual reactivity is the cornerstone of its utility in constructing complex molecular frameworks, particularly in the synthesis of heterocyclic compounds and as a derivatizing agent for analytical applications.^{[1][2]}

Key Compound Identifiers:

- IUPAC Name: 2-bromo-1-(naphthalen-2-yl)ethanone[3]
- CAS Number: 613-54-7[1][4]
- Molecular Formula: C₁₂H₉BrO[3][4]
- Molecular Weight: 249.10 g/mol [3][4][5]
- InChI Key: YHXHHGDUANVQHE-UHFFFAOYSA-N[1][5]

Physicochemical Properties

The physical properties of **2-Bromo-2'-acetonaphthone** are summarized in the table below. It typically presents as a white to yellow crystalline solid, with solubility in organic solvents like acetonitrile and low solubility in water.[4]

Property	Value	Source(s)
Appearance	White to yellow crystalline powder/solid	[4]
Melting Point	82-84 °C	[4][5]
Boiling Point	349.8 ± 15.0 °C (Predicted)	[4]
Flash Point	99.1 °C	[4]
Solubility	Soluble in acetonitrile. Low solubility in water.	[4][5]
Density	1.4188 (Rough Estimate)	[4]

Synthesis: The Alpha-Bromination of 2-Acetonaphthone

The most direct and widely adopted method for preparing **2-Bromo-2'-acetonaphthone** is the alpha-bromination of its precursor, 2-acetonaphthone.[1] This reaction leverages the acidic nature of the α -protons adjacent to the carbonyl group.

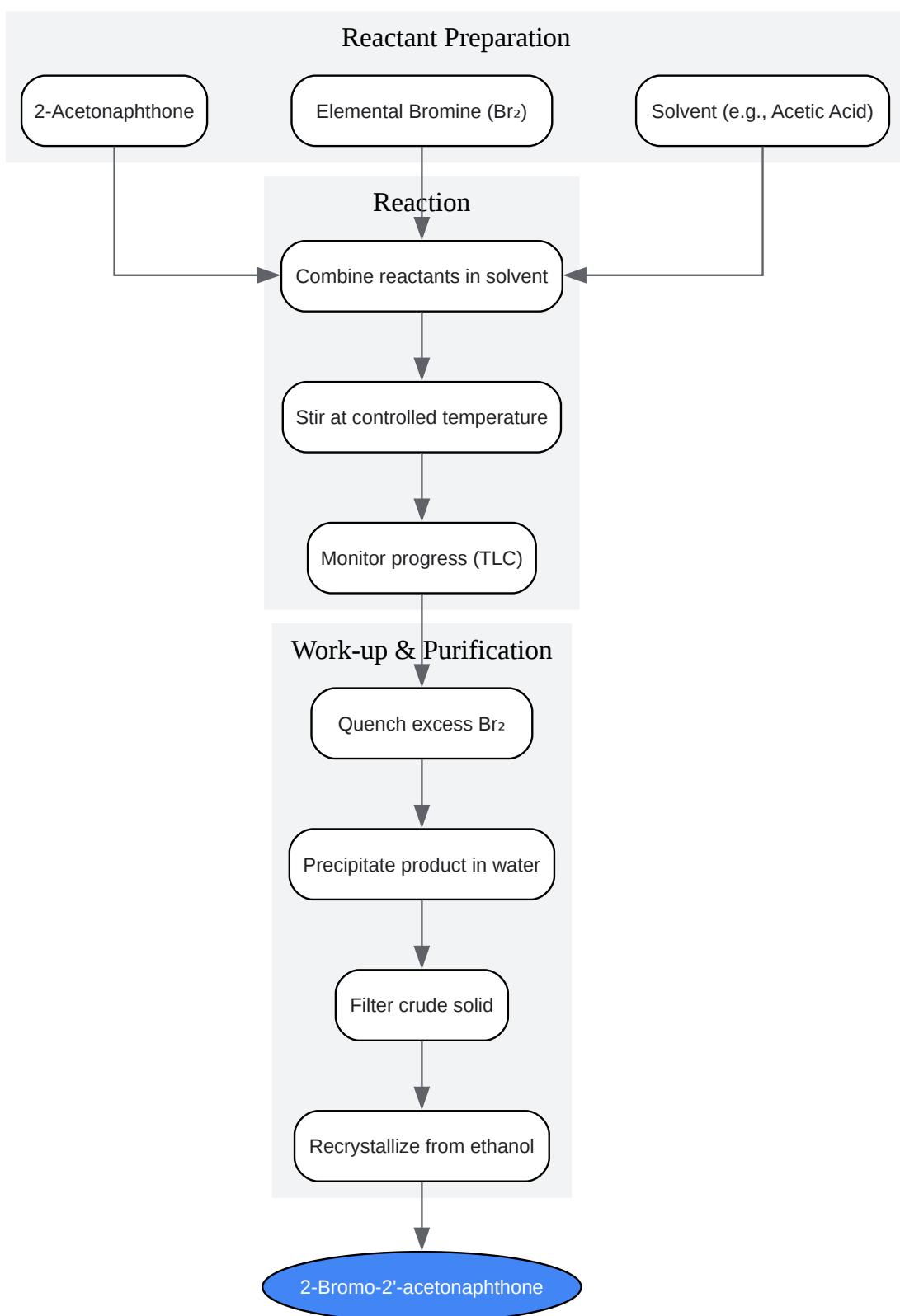
Mechanistic Considerations

The bromination can proceed through two primary mechanisms, contingent on the reaction conditions:[1]

- **Electrophilic Pathway:** In polar solvents such as acetic acid or acetonitrile, the reaction typically follows an acid-catalyzed electrophilic addition to the enol or enolate form of the ketone. The ketone tautomerizes to its enol form, whose electron-rich double bond then attacks the elemental bromine.
- **Radical Pathway:** The presence of light or a radical initiator can trigger a free-radical chain reaction. This involves the homolytic cleavage of Br_2 , followed by abstraction of an α -hydrogen by a bromine radical to form a resonance-stabilized enolate radical, which then reacts with another molecule of Br_2 .

General Synthesis Workflow

The diagram below outlines the typical laboratory workflow for the synthesis of **2-Bromo-2'-acetonaphthone** from 2-acetonaphthone.

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Caption: General workflow for the synthesis of **2-Bromo-2'-acetonaphthone**.

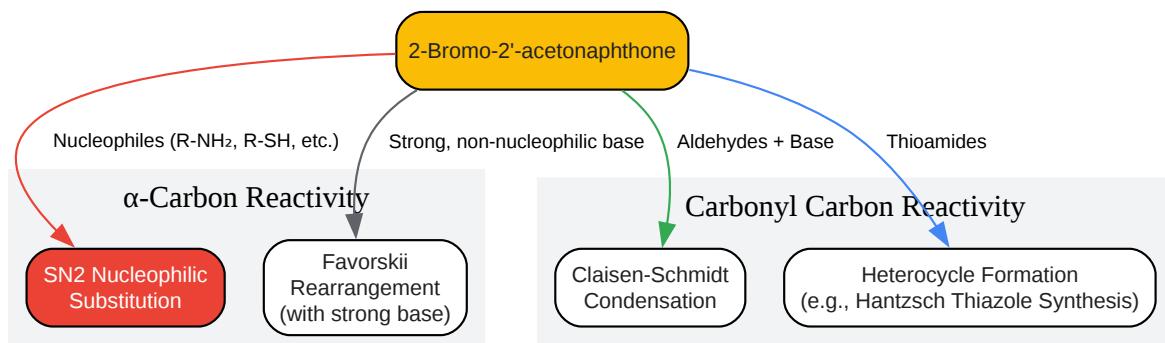
Detailed Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a representative procedure for the synthesis of **2-Bromo-2'-acetonaphthone**.

- Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-acetonaphthone (1 equivalent) in glacial acetic acid.
- Bromine Addition: While stirring, add elemental bromine (1 to 1.1 equivalents) dropwise from the dropping funnel. Maintain the temperature of the reaction mixture, using an ice bath if necessary, as the reaction is exothermic.
- Reaction: After the addition is complete, continue to stir the mixture at room temperature for 2-4 hours or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material.
- Work-up: Pour the reaction mixture slowly into a beaker of ice-cold water with stirring. The product will precipitate as a solid.
- Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any residual bromine.
- Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure **2-Bromo-2'-acetonaphthone** as a crystalline solid.

Chemical Reactivity: A Tale of Two Electrophilic Centers

The reactivity of **2-Bromo-2'-acetonaphthone** is dominated by the two electrophilic sites: the α -carbon and the carbonyl carbon. The interplay between these sites allows for a diverse range of chemical transformations.[\[1\]](#)[\[6\]](#)



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Caption: Key reaction pathways for **2-Bromo-2'-acetonaphthone**.

Nucleophilic Substitution at the α -Carbon

The most significant reaction of **2-Bromo-2'-acetonaphthone** is nucleophilic substitution at the carbon bearing the bromine atom.^[1] The adjacent electron-withdrawing carbonyl group greatly enhances the reactivity of the C-Br bond by polarizing it and stabilizing the transition state of an S_n2 reaction.^{[1][6]} This makes the α -carbon highly susceptible to attack by a wide range of soft and hard nucleophiles, including amines, thiols, and carboxylates.^{[1][7]}

- Causality: The rate of S_n2 reactions on α -haloketones is significantly faster than on corresponding alkyl halides.^[6] This heightened reactivity is fundamental to its role as an alkylating agent, allowing for the facile introduction of the 2-naphthoylmethyl group into various molecules.^[1]

Carbonyl Reactivity: The Claisen-Schmidt Condensation

The carbonyl group can undergo reactions typical of ketones. A prominent example is the base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes to form chalcones.^{[8][9][10]} Chalcones are α,β -unsaturated ketones that serve as important precursors for flavonoids and exhibit a wide range of biological activities.^{[8][9]}

Heterocycle Synthesis

The bifunctional nature of **2-Bromo-2'-acetonaphthone** makes it an excellent substrate for the synthesis of heterocyclic systems. In the Hantzsch thiazole synthesis, for example, it reacts with a thioamide to construct the thiazole ring, a common scaffold in medicinal chemistry.[\[1\]](#)

Competing Reactions: Favorskii Rearrangement

When treated with strong bases, particularly sterically hindered ones, α -haloketones can undergo the Favorskii rearrangement instead of direct substitution.[\[11\]](#)[\[12\]](#) This involves the formation of a cyclopropanone intermediate, which then opens to yield a rearranged carboxylic acid derivative. Careful selection of the base and reaction conditions is crucial to favor the desired S_N2 pathway and minimize this competing reaction.[\[12\]](#)

Key Applications

Versatile Synthetic Intermediate

As established, the primary role of **2-Bromo-2'-acetonaphthone** is as a versatile building block in organic synthesis. Its ability to participate in both nucleophilic substitutions and carbonyl condensations allows for the construction of complex molecular architectures from a readily available starting material.[\[1\]](#)

Derivatizing Agent in Analytical Chemistry

In analytical chemistry, **2-Bromo-2'-acetonaphthone** is widely used as a derivatizing agent for High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[\[1\]](#) It reacts with analytes containing nucleophilic functional groups (e.g., thiols, carboxylic acids) to attach the naphthacyl moiety. This group is a strong chromophore and fluorophore, significantly enhancing the detection sensitivity of the analyte.

Field-Proven Examples:

- Fatty Acids: Used as a derivatization reagent for the determination of fatty acids extracted from biological sources like *Botryococcus braunii*.[\[5\]](#)[\[13\]](#)
- Captopril: Employed in a sensitive HPLC method for the determination of the ACE inhibitor captopril in plasma by reacting with its thiol group.[\[5\]](#)[\[13\]](#)

- Naphthenate Deposits: Used to convert and quantify complex tetra-acids extracted from calcium naphthenate deposits in the oil industry.[5][13]

Analytical Characterization: Spectral Data

Spectroscopic analysis provides definitive structural confirmation of **2-Bromo-2'-acetonaphthone**.

Technique	Key Features and Observations	Source(s)
¹ H NMR	<p>~4.5-5.0 ppm (s, 2H): A sharp singlet corresponding to the two protons of the bromomethyl group (-CH₂Br).</p> <p>A specific reported value is 4.568 ppm.</p> <p>~7.5-8.5 ppm (m, 7H): A complex multiplet region for the seven aromatic protons of the naphthalene ring system. A downfield singlet is often observed for the proton at the C1 position of the naphthalene ring (~8.5 ppm).</p>	[1][14]
¹³ C NMR	<p>~30-35 ppm: Signal for the bromomethyl carbon (-CH₂Br).</p> <p>~190-195 ppm: Signal for the carbonyl carbon (C=O).</p> <p>~125-136 ppm: Multiple signals corresponding to the carbons of the naphthalene ring.</p>	[3]
Mass Spec (EI)	<p>Molecular Ion: A characteristic pair of peaks of almost equal intensity at m/z 248 and 250, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).</p> <p>Key Fragments: A prominent peak at m/z 155 due to the loss of the bromomethyl radical (•CH₂Br), corresponding to the naphthoyl cation [C₁₀H₇CO]⁺. Another significant fragment appears at m/z 127, resulting from the subsequent loss of carbon</p>	[1][3]

monoxide (CO) from the naphthoyl cation, yielding the naphthyl cation $[C_{10}H_7]^+$.

IR Spectroscopy

$\sim 1680\text{-}1700\text{ cm}^{-1}$: A strong absorption band characteristic of the C=O (carbonyl) stretching of an aryl ketone.

$\sim 3050\text{-}3100\text{ cm}^{-1}$: C-H stretching for the aromatic ring. [3]

$\sim 1600, 1450\text{ cm}^{-1}$: C=C stretching vibrations within the aromatic ring. $\sim 600\text{-}700\text{ cm}^{-1}$: C-Br stretching vibration.

Safety, Handling, and Storage

2-Bromo-2'-acetonaphthone is a hazardous chemical and must be handled with appropriate precautions.

- GHS Hazard Classification: It is classified as causing severe skin burns and eye damage (Skin Corrosion 1B) and may cause respiratory irritation (STOT SE 3).[3][5] It is also a lachrymator, a substance that irritates the eyes and causes tears.[15]
- Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[5]
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[15]
 - Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles along with a face shield.[4][5][15] For operations that may generate dust, a P3 respirator cartridge is recommended.[5]
 - Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[15]

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[5][15]

Conclusion

2-Bromo-2'-acetonaphthone is a powerful and versatile synthetic intermediate whose value stems from its dual reactivity. The activated α -bromomethyl group provides a reliable handle for nucleophilic substitution, while the aromatic ketone moiety allows for further molecular elaboration. These properties have established it as a key reagent in the synthesis of complex organic molecules, heterocycles, and as an indispensable derivatizing agent for enhancing analytical sensitivity in chromatography. A thorough understanding of its reactivity, including potential side reactions, is paramount for its effective and safe utilization in research and development.

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- To cite this document: BenchChem. [2-Bromo-2'-acetonaphthone chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145970#2-bromo-2-acetonaphthone-chemical-properties>]

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